molecular formula C10H15NO2 B13617262 2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol

2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol

Cat. No.: B13617262
M. Wt: 181.23 g/mol
InChI Key: GQODYMZHRVORFY-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenylethanol, featuring an amino group and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-methoxyphenyl)ethanol
  • 2-Amino-2-(3-methylphenyl)ethanol
  • 2-Amino-2-(4-methylphenyl)ethanol

Uniqueness

2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol is unique due to the presence of both methoxy and methyl groups on the aromatic ring. This combination of functional groups can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-2-(4-methoxy-3-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-5-8(9(11)6-12)3-4-10(7)13-2/h3-5,9,12H,6,11H2,1-2H3

InChI Key

GQODYMZHRVORFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CO)N)OC

Origin of Product

United States

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